molecular formula C12H14F3NO B256984 N-(sec-butyl)-2-(trifluoromethyl)benzamide

N-(sec-butyl)-2-(trifluoromethyl)benzamide

Cat. No. B256984
M. Wt: 245.24 g/mol
InChI Key: QMMPLMPGSYQVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFB is a white crystalline powder with a molecular weight of 277.33 g/mol and a melting point of 88-90°C.

Scientific Research Applications

N-(sec-butyl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in various fields of scientific research. One of its primary applications is in the development of new drugs. N-(sec-butyl)-2-(trifluoromethyl)benzamide has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-(sec-butyl)-2-(trifluoromethyl)benzamide has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. Specifically, N-(sec-butyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2 activity, N-(sec-butyl)-2-(trifluoromethyl)benzamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, N-(sec-butyl)-2-(trifluoromethyl)benzamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for conditions such as arthritis and cardiovascular disease. N-(sec-butyl)-2-(trifluoromethyl)benzamide has also been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(sec-butyl)-2-(trifluoromethyl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-(sec-butyl)-2-(trifluoromethyl)benzamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(sec-butyl)-2-(trifluoromethyl)benzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on N-(sec-butyl)-2-(trifluoromethyl)benzamide. One area of focus could be on the development of new drugs based on the structure of N-(sec-butyl)-2-(trifluoromethyl)benzamide. Additionally, further research could be done to better understand the mechanism of action of N-(sec-butyl)-2-(trifluoromethyl)benzamide and its potential applications in the treatment of various diseases. Finally, research could be done to evaluate the safety and toxicity of N-(sec-butyl)-2-(trifluoromethyl)benzamide in humans, which would be necessary for its eventual use as a therapeutic agent.

Synthesis Methods

N-(sec-butyl)-2-(trifluoromethyl)benzamide can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethyl)benzoyl chloride with sec-butylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields N-(sec-butyl)-2-(trifluoromethyl)benzamide as a white solid with a high purity.

properties

Product Name

N-(sec-butyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

N-butan-2-yl-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C12H14F3NO/c1-3-8(2)16-11(17)9-6-4-5-7-10(9)12(13,14)15/h4-8H,3H2,1-2H3,(H,16,17)

InChI Key

QMMPLMPGSYQVKD-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=CC=C1C(F)(F)F

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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